Dual Chemotaxis Inhibition Profile: Selectivity Versus Class Comparators
Within the dihydro-imidazo-pyrazolyl-urea series, BUR 12 (an analog sharing the core scaffold with CAS 1798490-37-5) demonstrated dual inhibition of both fMLP-OMe- and IL-8-induced human neutrophil chemotaxis at nanomolar concentrations, whereas STIRUR 13 selectively inhibited only IL-8-induced chemotaxis and STIRUR 41 showed differential potency between the two stimuli [1]. This establishes that the specific urea substitution pattern influences selectivity. Quantitative IC50 values for the target compound against defined chemotaxis stimuli remain to be published, but the class data indicates the potential for a distinct selectivity fingerprint.
| Evidence Dimension | Neutrophil chemotaxis inhibition selectivity |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | STIRUR 13 (IL-8 only), STIRUR 41 (dual, differential potency), BUR 12 (dual, nanomolar) [1] |
| Quantified Difference | Qualitative selectivity difference: single stimulus vs. dual stimulus inhibition |
| Conditions | Human neutrophil chemotaxis assay; fMLP-OMe and IL-8 as chemoattractants |
Why This Matters
For anti-inflammatory research programs, a compound's selectivity for specific chemotactic pathways directly impacts its therapeutic index and potential application niche relative to pan-chemotaxis inhibitors.
- [1] Marengo B, Meta E, Brullo C, et al. Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the treatment of neuroblastoma. Oncotarget. 2020;11(37):3459-3472. DOI: 10.18632/oncotarget.27733 View Source
